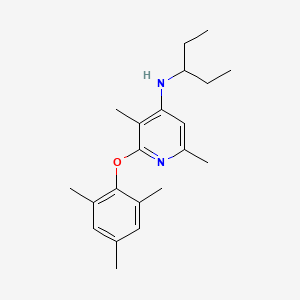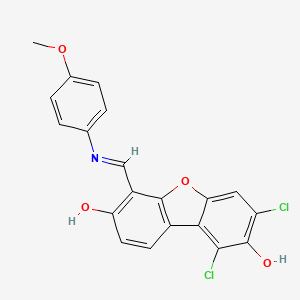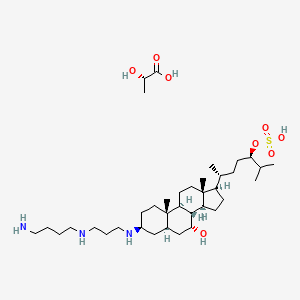
角鲨烯乳酸
描述
科学研究应用
鲨胺乳酸盐在科学研究中具有广泛的应用:
化学: 用作研究氨基甾醇合成和反应的模型化合物。
生物学: 研究其对革兰氏阳性和革兰氏阴性细菌的抗菌特性,以及其抗真菌和抗病毒活性.
医学: 探索其在治疗新生血管性年龄相关性黄斑变性、非小细胞肺癌和其他涉及血管生成的疾病方面的治疗潜力.
工业: 在开发医疗器械和表面的抗菌涂层和处理方面具有潜在应用。
作用机制
鲨胺乳酸盐通过与细胞信号通路相互作用发挥作用。它阻断血管内皮生长因子 (VEGF) 的作用和整合素的表达,从而抑制血管生成。 这是通过其与钙调蛋白结合来实现的,从而破坏 VEGF 和其他生长因子共有的信号级联 .
类似化合物:
鲨胺: 鲨胺乳酸盐的母体化合物,也是一种具有类似抗菌和抗血管生成特性的氨基甾醇。
其他氨基甾醇: 诸如 trodusquemine 和 ceragenins 等化合物,它们具有相似的结构和生物活性。
独特性: 鲨胺乳酸盐由于其特定的乳酸盐形式而具有独特性,这增强了其溶解度和生物利用度。 其广谱抗菌活性及其抑制血管生成的潜力使其成为各种治疗应用的有希望的候选者 .
安全和危害
未来方向
Squalamine lactate has been clinically tested as a treatment for senile macular degeneration . The discovery of Squalamine as the first representative of a previously unknown class of natural antibiotics of animal origin stimulated extensive research of terpenoids (especially triterpenoids) comprising polyamine fragments .
准备方法
合成路线和反应条件: 鲨胺乳酸盐的合成从 3-β-羟基-5-胆烯酸开始,涉及多个步骤。该过程包括保护、还原、氧化和酯化反应。关键步骤包括:
- 在吡啶鎓对甲苯磺酸存在下,用 2,3-二氢吡喃保护 3-β-羟基-5-胆烯酸,形成双四氢吡喃基衍生物。
- 用氢化锂铝还原四氢吡喃基酯基团,生成醇,然后在斯文条件下氧化成醛。
- 向醛中加入异丙基溴化镁,生成仲醇,然后进行硅烷化和脱保护,生成醇。
- 酯化、烯丙基氧化、伯奇还原和进一步还原步骤,形成各种中间体。
- 最后步骤包括腈还原、三胺保护、乙酰化、氢解和用三氧化硫处理,得到最终化合物 .
工业生产方法: 鲨胺乳酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高效催化剂、优化的反应条件和可扩展的纯化技术,以确保高收率和纯度。
反应类型:
氧化: 鲨胺乳酸盐会发生氧化反应,尤其是在其合成过程中形成关键中间体时。
还原: 其合成中涉及多个还原步骤,包括伯奇还原和用氢化锂铝还原。
取代: 使用亲核取代反应,例如用碘化钠置换甲苯磺酸酯基团。
常用试剂和条件:
氧化剂: 六羰基铬、叔丁基过氧化氢。
还原剂: 氢化锂铝、K-Selectride、液氨中的钠。
保护基: 四氢吡喃基、叔丁基二甲基硅烷氯化物。
催化剂: 吡啶鎓对甲苯磺酸、三氧化硫。
主要产物: 鲨胺乳酸盐合成过程中形成的主要产物包括各种保护和脱保护的中间体、仲醇和最终的氨基甾醇化合物。
相似化合物的比较
Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.
Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.
Uniqueness: Squalamine lactate is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .
属性
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953945 | |
| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320725-47-1 | |
| Record name | Squalamine lactate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQUALAMINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


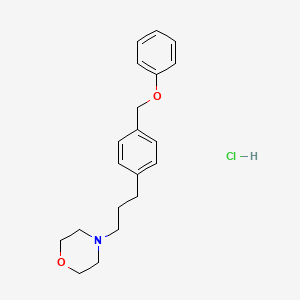
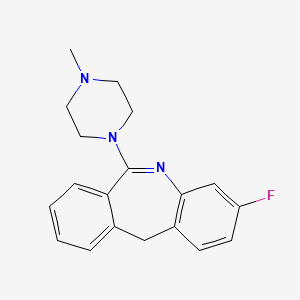
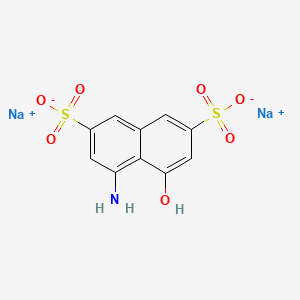
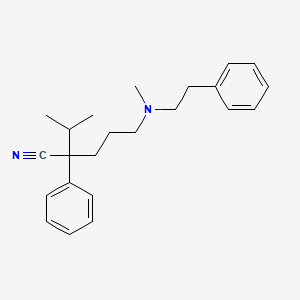
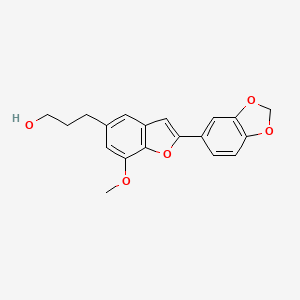
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)
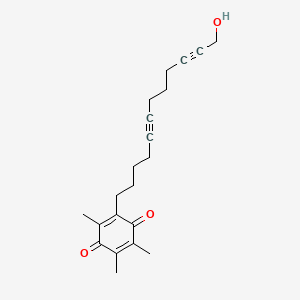
![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
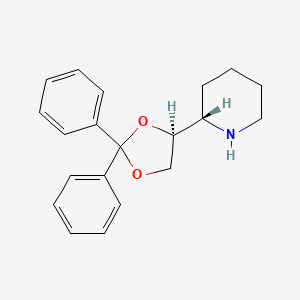
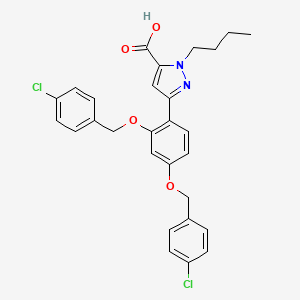
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)
